molecular formula C9H9ClO2 B13928134 5-Methoxy-2-methylbenzoyl chloride CAS No. 56724-08-4

5-Methoxy-2-methylbenzoyl chloride

Cat. No.: B13928134
CAS No.: 56724-08-4
M. Wt: 184.62 g/mol
InChI Key: YHCFNKMFWQPWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is a colorless to pale yellow liquid with a pungent odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2-methylbenzoyl chloride can be synthesized through the reaction of 5-methoxy-2-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

5-Methoxy-2-methylbenzoic acid+SOCl25-Methoxy-2-methylbenzoyl chloride+SO2+HCl\text{5-Methoxy-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methoxy-2-methylbenzoic acid+SOCl2​→5-Methoxy-2-methylbenzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves similar methods but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 5-methoxy-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and phenols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is usually performed under anhydrous conditions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Ketones: Formed in Friedel-Crafts acylation reactions.

Scientific Research Applications

5-Methoxy-2-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those containing benzoyl moieties.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It is used in the synthesis of compounds for biological assays and studies.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoyl chloride: Similar structure but lacks the methyl group at the 2-position.

    2-Methylbenzoyl chloride: Similar structure but lacks the methoxy group at the 5-position.

    3-Methoxy-2-methylbenzoyl chloride: Similar structure but with different substitution pattern.

Uniqueness

5-Methoxy-2-methylbenzoyl chloride is unique due to the presence of both the methoxy and methyl groups on the benzene ring. This specific substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

56724-08-4

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

5-methoxy-2-methylbenzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3

InChI Key

YHCFNKMFWQPWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.